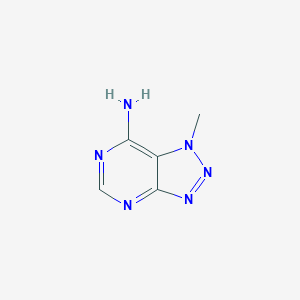![molecular formula C16H11NO B097720 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol CAS No. 34144-45-1](/img/structure/B97720.png)
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the pyridine family and contains a unique ethynyl group that makes it a valuable tool for studying biological processes.
Mechanism of Action
The mechanism of action of 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in biological processes. By inhibiting these enzymes, this compound can disrupt the normal functioning of cells and lead to cell death.
Biochemical and Physiological Effects:
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of certain bacteria and fungi, making it a potential treatment for infectious diseases. Additionally, this compound has been shown to have antitumor properties, making it a potential treatment for cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol in lab experiments is its unique chemical structure. The ethynyl group in this compound makes it a valuable tool for studying biological processes. Additionally, this compound has been shown to have antimicrobial and antitumor properties, making it a valuable tool for studying infectious diseases and cancer.
One limitation of using 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cells, which can limit its use in certain experiments. Additionally, the synthesis of this compound requires specialized equipment and expertise in organic chemistry, which can make it difficult to obtain.
Future Directions
There are several future directions for research on 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol. One direction is to further study the mechanism of action of this compound. By understanding how this compound works, researchers can develop more effective treatments for infectious diseases and cancer.
Another direction is to study the potential applications of this compound in drug discovery. By studying the effects of this compound on different cells and organisms, researchers can identify potential targets for drug development.
Finally, future research could focus on developing new synthesis methods for this compound. By developing more efficient and cost-effective synthesis methods, researchers can make this compound more widely available for scientific research.
Synthesis Methods
The synthesis of 5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol involves a series of chemical reactions. The starting material is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, which is reacted with 2-methylpyridine to form an intermediate product. This intermediate is then reacted with an ethynyl group to form the final product. The synthesis of this compound requires specialized equipment and expertise in organic chemistry.
Scientific Research Applications
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol has been studied for its potential applications in scientific research. This compound has been shown to have antimicrobial and antitumor properties, making it a valuable tool for studying infectious diseases and cancer. Additionally, this compound has been used to study the role of certain enzymes in biological processes.
properties
CAS RN |
34144-45-1 |
|---|---|
Product Name |
5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol |
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-ethynyl-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-ol |
InChI |
InChI=1S/C16H11NO/c1-2-16(18)13-7-4-3-6-12(13)9-10-15-14(16)8-5-11-17-15/h1,3-11,18H |
InChI Key |
HOWPFSRCISEIJK-UHFFFAOYSA-N |
SMILES |
C#CC1(C2=C(C=CC3=CC=CC=C31)N=CC=C2)O |
Canonical SMILES |
C#CC1(C2=C(C=CC3=CC=CC=C31)N=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




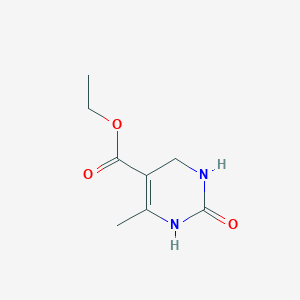
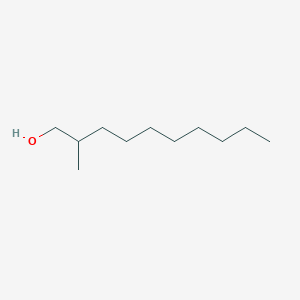


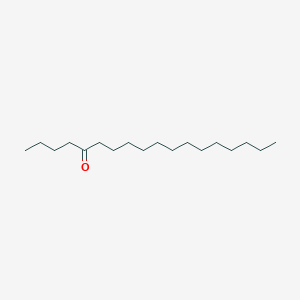
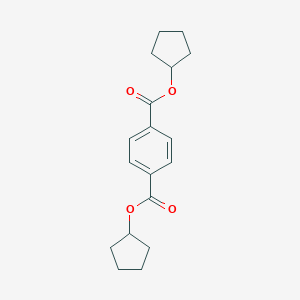
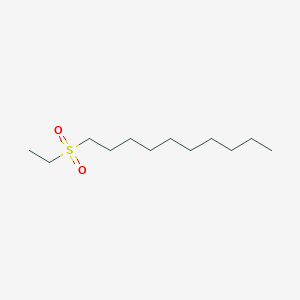

![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

